N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide
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Overview
Description
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide is a complex organic compound characterized by the presence of both pyrazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide typically involves the condensation of 1H-pyrazole-3-carboxylic acid with 1H-indole-4-amine, followed by acetylation. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Pyrazol-3-yl)-N-(2-thienylmethyl)acetamide
- N-(2-amino-5-methyl-phenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
- N-(1-aryl-1H-pyrazol-3-yl)acetamide derivatives
Uniqueness
N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide is unique due to the presence of both pyrazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
827318-19-4 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]acetamide |
InChI |
InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-4-11-9(10)7-13(16-11)12-5-6-14-17-12/h2-7,16H,1H3,(H,14,17)(H,15,18) |
InChI Key |
OPKKPWDDTFBZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
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